molecular formula C16H14ClNO3 B5708632 2-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE

2-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE

Cat. No.: B5708632
M. Wt: 303.74 g/mol
InChI Key: BJQAHNJGKQJRCK-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]carbamoyl}phenyl Acetate ( 730968-83-9) is a synthetic organic compound of interest in medicinal and organic chemistry research. This multifunctional molecule features a carbamate linkage and an acetate ester group, making it a potential building block or intermediate in the synthesis of more complex structures . This compound is structurally related to salicylanilide derivatives and O-aromatic carbamates, which are classes of compounds known to be investigated for various biological activities. Published studies on related structures highlight research interest in their potential as enzyme inhibitors, including for cholinesterases, which are targets in neurodegenerative disease research . Other salicylanilide derivatives have been extensively studied for their antimicrobial and antimycobacterial properties, suggesting this compound could serve as a valuable intermediate in exploring new pharmacologically active agents . The presence of both amide and ester functional groups within its structure provides distinct sites for chemical modification and derivatization, facilitating Structure-Activity Relationship (SAR) studies. Researchers can utilize this compound as a precursor for developing novel molecules for biochemical screening and mechanistic studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylcarbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-11(19)21-15-5-3-2-4-14(15)16(20)18-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQAHNJGKQJRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE typically involves the reaction of 4-chlorobenzylamine with phenyl acetate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl acetate derivatives.

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include derivatives with variations in halogenation patterns, carbamate/ester substitutions, and alkyl chain modifications. Below is a detailed comparison based on available data:

Substituent Effects on Lipophilicity

Lipophilicity, measured via HPLC-derived capacity factors (log k), is a critical parameter for drug bioavailability. Compounds with chlorine substituents exhibit increased lipophilicity compared to non-halogenated analogs. For example:

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i): The presence of a 3-chlorophenyl group results in log k values ranging from 2.8–3.5, indicating higher lipophilicity than the 4-chloro analog due to steric and electronic effects .
  • 4-Chloro-2-{[(4-dichlorophenyl)amino]carbonyl}phenyl carbamates (5a–i): The additional chlorine at the 4-position further elevates log k (3.6–4.1), demonstrating that dichlorination enhances hydrophobic interactions .
  • 2-{[(4-Chlorophenyl)methyl]carbamoyl}phenyl acetate: The mono-4-chloro substitution likely positions this compound’s log k between 2.5–3.0, balancing solubility and membrane permeability .

Functional Group Modifications

  • Alkyl-carbamates (4a–i, 5a–i) : Variable alkyl chains (e.g., methyl, ethyl) in these analogs fine-tune solubility and bioavailability. Longer alkyl chains increase lipophilicity but may hinder solubility .

Biological Activity

2-{[(4-Chlorophenyl)Methyl]Carbamoyl}Phenyl Acetate, also known as 2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate, is an organic compound with the molecular formula C17H14ClNO4 and a molecular weight of 331.75 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.

The synthesis of this compound typically involves the reaction of 2-oxo-2-phenylethyl acetate with 4-chlorophenyl isocyanate in organic solvents like dichloromethane or tetrahydrofuran, often using triethylamine as a catalyst. The resultant product can be purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The exact molecular pathways and targets depend on the specific application and context of use.

Pharmacological Properties

Research indicates that this compound may possess significant pharmacological properties:

  • Anti-inflammatory Activity : Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, potentially reducing inflammation.
  • Anticancer Potential : Preliminary investigations have shown promise in inhibiting cancer cell proliferation, although further studies are required to elucidate its efficacy and mechanisms.

Case Studies

  • Cholinesterase Inhibition : A study highlighted that derivatives of compounds similar to this compound exhibited potent inhibition of cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The IC50 values for these compounds ranged from 1.60 to 311.0 µM, indicating varying degrees of potency .
  • Anticancer Activity : In vitro studies have demonstrated that certain analogs show significant cytotoxicity against various cancer cell lines, suggesting that modifications to the chlorophenyl group may enhance anticancer activity .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
2-Oxo-2-phenylethyl acetate Lacks chlorophenyl and carbamoyl groupsLess versatile in reactions
4-Chlorophenyl isocyanate Contains chlorophenyl but lacks ester functionalityLimited applications
Phenyl acetate Lacks both chlorophenyl and carbamoyl groupsLess reactive

This comparison illustrates how the unique combination of functional groups in this compound contributes to its biological activity.

Q & A

Q. Methodological Answer :

  • FT-IR Analysis :
    • Confirm the presence of carbamate (C=O stretch at ~1700–1750 cm⁻¹) and acetate ester (C=O at ~1730–1760 cm⁻¹) .
    • Detect aromatic C-H stretches (3050–3100 cm⁻¹) and chloro-substituent vibrations (C-Cl at ~550–750 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm), methylene protons from the 4-chlorophenylmethyl group (δ 4.3–4.5 ppm), and acetate methyl protons (δ 2.1–2.3 ppm) .
    • ¹³C NMR : Identify carbamate carbonyl (δ 155–160 ppm), acetate carbonyl (δ 168–172 ppm), and aromatic carbons (δ 120–140 ppm) .

Basic: What in vitro assays are suitable for preliminary screening of biological activity?

Q. Methodological Answer :

  • Antimicrobial Activity :
    • Use broth microdilution assays (e.g., against E. coli and S. aureus) with MIC (Minimum Inhibitory Concentration) determination .
  • Cytotoxicity :
    • Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition :
    • Test inhibition of cyclooxygenase-2 (COX-2) via fluorometric assays to assess anti-inflammatory potential .

Advanced: How can researchers resolve contradictions in pharmacological efficacy across different studies?

Methodological Answer :
Contradictions often arise from variations in assay conditions or biological models. To address this:

Standardize Assays :

  • Use validated cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .

Comparative Meta-Analysis :

  • Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, incubation time) .

Mechanistic Studies :

  • Employ molecular docking to compare binding affinities with target proteins (e.g., COX-2, tubulin) and validate via surface plasmon resonance (SPR) .

Advanced: What experimental frameworks are recommended for studying environmental fate and ecotoxicology?

Methodological Answer :
Adopt the INCHEMBIOL project’s approach :

Physicochemical Properties :

  • Determine logP (octanol-water partition coefficient) via shake-flask methods to assess bioaccumulation potential.

Abiotic Degradation :

  • Conduct hydrolysis studies at varying pH (3–9) and UV irradiation to simulate environmental breakdown .

Ecotoxicology :

  • Use Daphnia magna acute toxicity tests (OECD Guideline 202) and algal growth inhibition assays (OECD 201) .

Advanced: How can crystallographic data enhance understanding of structure-activity relationships?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction :
    • Resolve bond lengths and angles (e.g., carbamate C=O vs. ester C=O) to correlate with reactivity .
    • Analyze π-π stacking interactions of the 4-chlorophenyl group to predict solubility and membrane permeability .
  • Comparative Analysis :
    • Overlay crystal structures with similar compounds (e.g., fluorophenyl analogs) to identify steric or electronic effects on biological activity .

Table 1: Key Analytical Parameters for Structural Confirmation

Technique Target Signal Interpretation
FT-IR1700–1760 cm⁻¹ (C=O stretches)Confirms carbamate and ester groups
¹H NMRδ 4.3–4.5 ppm (methylene protons)Validates 4-chlorophenylmethyl linkage
X-rayBond angle ~120° (aromatic ring)Indicates planar geometry for π-π interactions

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